molecular formula C16H14O5 B105106 Dibenzyl dicarbonate CAS No. 31139-36-3

Dibenzyl dicarbonate

Cat. No. B105106
CAS RN: 31139-36-3
M. Wt: 286.28 g/mol
InChI Key: FHRRJZZGSJXPRQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dibenzyl-related compounds is explored in several papers. Paper describes a nickel-catalyzed homocoupling of benzyl alcohols to form dibenzyls, which are essential building blocks in organic synthesis. This method uses alcohols, which are more stable and readily available, and allows for the coupling of both primary and secondary alcohols. Paper discusses synthetic routes to dibenzylcalcium complexes, which are useful reagents in the preparation of calcium compounds. These syntheses involve the use of trans- and cis-geometries influenced by packing effects.

Molecular Structure Analysis

The molecular structure of dibenzyl has been determined through X-ray analysis as described in papers and . The structure features benzene rings at right angles to the plane containing the connecting CH2 groups, contrasting with aromatic compounds like naphthalene where all carbon atoms lie in one plane. The bond lengths and angles of the carbon atoms joining the benzene rings are discussed, with departures from standard lengths attributed to the influence of intermolecular forces.

Chemical Reactions Analysis

The chemical reactions involving dibenzyl compounds are varied. Paper examines the carbonylation of a dibenzyl A-frame compound, which undergoes a reaction controlled by CO pressure to form a dicarbonylated product. The mechanism of this reaction is elaborated through experiments. Paper investigates the hydrolysis of dibenzyl (methoxycarbonyl)phosphonate, which proceeds rapidly and involves multiple competitive reactions, including C–P bond cleavage.

Physical and Chemical Properties Analysis

The physical and chemical properties of dibenzyl compounds are influenced by their molecular structure. The crystal structures of dibenzylcalcium complexes, as mentioned in paper , show similar Ca–C and Ca–O bond distances, with the basicity of these complexes making them useful precursors in calcium chemistry. The influence of crystal forces on the conformation and spectroscopy of flexible chromophores is discussed in paper , where the orientation of phenyl rings in relation to the dicarbonyl plane is determined.

Scientific Research Applications

  • Estrogen Agonist/Antagonist Properties :Dibenzyl phthalate (DBzP), closely related to dibenzyl dicarbonate, has been studied for its estrogen agonist/antagonist properties. Molecular docking, yeast estrogen screen (YES), and immature mouse uterotrophic assays revealed that DBzP exhibits dose-dependent estrogen agonist activity and can significantly inhibit the agonist activity of 17β-estradiol. This suggests potential endocrine-disrupting properties, which should be considered in its applications (Zhang et al., 2011).

  • Prodrug of Phosphonoformate :Dibenzyl (methoxycarbonyl)phosphonate, structurally similar to dibenzyl dicarbonate, has been prepared and studied for its hydrolysis pathways. It undergoes rapid hydrolysis, leading to a variety of products through competitive reactions, some involving C–P bond cleavage. This research indicates the potential use and limitations of dibenzyl derivatives as prodrug forms (Mitchell et al., 1991).

  • Free Radical Chemistry of Coal Liquefaction :Dibenzyl, a compound structurally related to dibenzyl dicarbonate, has been investigated for its role in coal liquefaction. Pyrolysis studies showed that dibenzyl participates in thermal cracking and hydrocracking reactions, shedding light on the free radical chemistry involved in coal conversion processes. This research is pivotal in understanding the role of similar compounds in industrial applications (Vernon, 1980).

  • Impact on Drug-Metabolizing Enzymes :Dibenzyl trisulfide (DTS), closely related to dibenzyl dicarbonate, significantly impacts the activities of major drug-metabolizing enzymes, particularly cytochromes P450. This finding is crucial in assessing potential medicinal plant-drug interactions, highlighting the relevance of dibenzyl derivatives in pharmacology and toxicology (Murray et al., 2016).

Safety And Hazards

Dibenzyl dicarbonate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

benzyl phenylmethoxycarbonyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c17-15(19-11-13-7-3-1-4-8-13)21-16(18)20-12-14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRRJZZGSJXPRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)OC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394645
Record name Dibenzyl dicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzyl dicarbonate

CAS RN

31139-36-3
Record name Dibenzyl dicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibenzyl Pyrocarbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
JN Hernández, VS Martín - The Journal of Organic Chemistry, 2004 - ACS Publications
… To ponder the advantage of our procedure we performed additional reactions and compared them with the method using dibenzyl dicarbonate. In all tested cases excellent yields were …
Number of citations: 28 pubs.acs.org
MM Hansen, AR Harkness, DS Coffey, FG Bordwell… - Tetrahedron letters, 1995 - Elsevier
… of dimethyl dicarbonate and dibenzyl dicarbonate for reactive substrates. 4-Thiazolidinone (1) w’as treated with DMAP and dimethyl dicarbonate or dibenzyl dicarbonate to afford the …
Number of citations: 35 www.sciencedirect.com
T Gers, D Kunce, P Markowski, J Izdebski - Synthesis, 2004 - thieme-connect.com
… To prepare 2 we used dibenzyl dicarbonate (Cbz 2 O, Method 1) and benzyloxycarbonylsuccinimide (Cbz-OSu, Method 2). In both cases the yield was good and the …
Number of citations: 48 www.thieme-connect.com
VN Wakchaure, PSJ Kaib… - Angewandte Chemie …, 2015 - Wiley Online Library
… Other reagents, such as acetic anhydride and dibenzyl dicarbonate (Cbz 2 O), could also be used and afforded the corresponding N-Ac product in 90 % yield with an er of 94.5:5.5 and …
Number of citations: 97 onlinelibrary.wiley.com
R Jain - Organic Preparations and Procedures International, 2001 - Taylor & Francis
… In the Method A, reaction of L-pyroglutamates acid esters (1-3)" with di-ten-butyl dicarbonate or dibenzyl dicarbonate in acetonitrile at ambient temperature and catalytic amounts of …
Number of citations: 19 www.tandfonline.com
N Xaus, P Clapés, E Bardaji, JL Torres, X Jorba, J Mata… - Tetrahedron, 1989 - Elsevier
Aspartic acid side chain protection by allyl ester functions has been facilitated by the direct synthesis of Z-Asp(OA11)-OH which can be performed by selective hydrolysis of Z-Asp(OA11)-…
Number of citations: 22 www.sciencedirect.com
DE DeMong, RM Williams - Tetrahedron Letters, 2001 - Elsevier
… Upon treatment of 3-amino-propanol with dibenzyl dicarbonate in refluxing 10% triethylamine in methanol, a quantitative yield of the desired benzyloxycarbamate 5 was achieved. …
Number of citations: 21 www.sciencedirect.com
TD Ashton, KM Aumann, SP Baker… - Bioorganic & medicinal …, 2007 - Elsevier
… Replacement of di-tert-butyl dicarbonate with dibenzyl dicarbonate gave the benzyl carbamate 15. The use of acetic anhydride gave the N-protected acetamide 16. Due to the water …
Number of citations: 45 www.sciencedirect.com
WG Rajeswaran, LA Cohen - Tetrahedron, 1998 - Elsevier
… Benzyloxycarbonylation of oxindoles la and b was carded out using dibenzyl dicarbonate and sodium carbonate in THF at room temperature. Besides the major Z-protected oxindoles …
Number of citations: 35 www.sciencedirect.com
L Gooßen, A Döhring - Advanced Synthesis & Catalysis, 2003 - Wiley Online Library
… Compound 4b was synthesized accordingly from 3-acetoxybenzoic acid 1b (180 mg, 1.00 mmol), dibenzyl dicarbonate 2b (372 mg, 1.30 mmol), and magnesium perchlorate (2.20 mg, …
Number of citations: 93 onlinelibrary.wiley.com

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